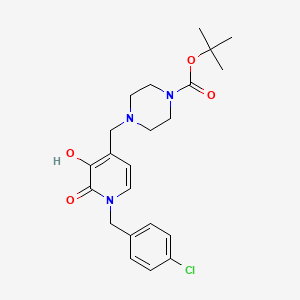

Izilendustat

Cat. No. B3027509

Key on ui cas rn:

1303512-02-8

M. Wt: 433.9 g/mol

InChI Key: UPJZLOCUUOIMNC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09388135B2

Procedure details

to a nitrogen purged 2-L round bottom flask equipped with a mechanical stirrer, upright condenser, and thermometer was charged 1-(4-chlorobenzyl)-3-hydroxypyridin-2(1H)-one (1) (50.0 g, 0.21 mol, 1 equiv.), tert-butyl piperazine-1-carboxylate, (2) (79.0 g, 0.42 mol, 2 equiv.) [CAS No. 57260-71-6] and ethanol (750 mL, 15 parts v/w). The solution was stirred and 37% aqueous formaldehyde (34.7 mL, 0.47 mol, 2.2 equiv.) and acetic acid (36.4 mL, 0.64 mol, 3 equiv.) were added and the solution stirred for 1 hour after which the reaction solution was heated to 50° C. for 18 hours. The reaction mixture was then cooled below room temperature and filtered under vacuum. The resulting solid was rinsed with ethanol (250 mL) and dried under a stream of nitrogen to afford 77.2 g (83.9%) of the desired product. 1H NMR (DMSO-d6) δ ppm 7.4 (d, 2H), 7.3 (d, 2H), 7.2 (d, 1H), 6.2 (d, 1H), 5.1 (s, 2H), 3.4-3.2 (m partly under brs water peak, 6H), 2.3 (m, 4H), 1.4 (s, 9H).13C NMR (DMSO-d6) [observed] δ ppm 157.24, 153.77, 144.36, 136.33, 132.15, 129.67, 128.48, 126.86, 124.56, 107.01, 78.74, 54.68, 52.49, 50.64, 43.48, and 28.03.

Name

1-(4-chlorobenzyl)-3-hydroxypyridin-2(1H)-one

Quantity

50 g

Type

reactant

Reaction Step One

[Compound]

Name

( 2 )

Quantity

79 g

Type

reactant

Reaction Step One

Name

Yield

83.9%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][N:7]2[CH:12]=[CH:11][CH:10]=[C:9]([OH:13])[C:8]2=[O:14])=[CH:4][CH:3]=1.[N:17]1([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.C=O.[C:32](O)(=O)C>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH:12]=[CH:11][C:10]([CH2:32][N:20]3[CH2:21][CH2:22][N:17]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:18][CH2:19]3)=[C:9]([OH:13])[C:8]2=[O:14])=[CH:15][CH:16]=1

|

Inputs

Step One

|

Name

|

1-(4-chlorobenzyl)-3-hydroxypyridin-2(1H)-one

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(CN2C(C(=CC=C2)O)=O)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCNCC1)C(=O)OC(C)(C)C

|

[Compound]

|

Name

|

( 2 )

|

|

Quantity

|

79 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

34.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

36.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to a nitrogen purged 2-L round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution stirred for 1 hour after which the reaction solution

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled below room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered under vacuum

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting solid was rinsed with ethanol (250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under a stream of nitrogen

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(CN2C(C(=C(C=C2)CN2CCN(CC2)C(=O)OC(C)(C)C)O)=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 77.2 g | |

| YIELD: PERCENTYIELD | 83.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |